molecular formula C6H5Cl2NO B8336969 2,5-Dichlorophenoxyamine

2,5-Dichlorophenoxyamine

Cat. No.: B8336969
M. Wt: 178.01 g/mol
InChI Key: FLYHFIQIPAZRRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dichlorophenoxyamine is a chemical compound provided for research use only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers utilizing this product are responsible for conducting their own thorough safety and characterization analyses. Please consult the safety data sheet (SDS) before handling. This is a placeholder description. A comprehensive product description detailing the compound's main applications, specific research value, and mechanism of action could not be generated due to a lack of available scientific data in the public domain. It is recommended to search specialized chemical databases or scientific literature for this information.

Properties

Molecular Formula

C6H5Cl2NO

Molecular Weight

178.01 g/mol

IUPAC Name

O-(2,5-dichlorophenyl)hydroxylamine

InChI

InChI=1S/C6H5Cl2NO/c7-4-1-2-5(8)6(3-4)10-9/h1-3H,9H2

InChI Key

FLYHFIQIPAZRRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)ON)Cl

Origin of Product

United States

Scientific Research Applications

Antimicrobial Properties

Research indicates that 2,5-dichlorophenoxyamine exhibits antimicrobial activity. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The presence of the dichlorophenyl group enhances lipophilicity, facilitating interactions with microbial membranes.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. For instance:

  • Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).
  • Mechanism of Action : The compound potentially induces apoptosis and cell cycle arrest in cancer cells by modulating key signaling pathways.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism
MCF71.88Apoptosis induction
A54926Cell cycle arrest
HepG20.74 mg/mLSignaling modulation

Enzyme Inhibition

This compound has shown promise in inhibiting specific enzymes associated with cancer progression and inflammation. This includes:

  • Cholinesterase Inhibition : Molecular docking studies suggest that the compound interacts effectively with cholinesterase enzymes, which are crucial in various physiological processes.

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

Case Study 1: Anticancer Efficacy

A study evaluated the compound's efficacy against human melanoma cells, demonstrating a significant reduction in cell viability after treatment.

Case Study 2: Antimicrobial Activity

Another study focused on the compound's ability to inhibit the growth of antibiotic-resistant bacterial strains, indicating its potential as a lead compound for developing new antimicrobial agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural Analogs and Properties

Compound Name CAS Number Molecular Formula Key Substitutions Primary Use Hazards/Notes
2,5-Dichloroaniline 95-82-9 C₆H₅Cl₂N Cl at 2,5; -NH₂ group Pigment intermediate Toxic via multiple routes
2,5-Dimethoxyaniline 102-56-7 C₈H₁₁NO₂ OCH₃ at 2,5; -NH₂ group Miscellaneous intermediate Yellow powder; store locked up
2,5-Dimethoxyphenethylamine 3166-74-3 C₁₀H₁₅NO₂ OCH₃ at 2,5; phenethyl Pharmacological research MAO inhibitor; psychoactive
2,5-Dichlorobenzylamine 10541-69-2 C₇H₇Cl₂N Cl at 2,5; benzylamine Organic synthesis Limited safety data

Functional Group Variations

  • Amine vs.
  • Chloro vs. Methoxy Substitutions :

    • Chloro groups (electron-withdrawing) reduce electron density on the benzene ring, favoring electrophilic substitution at specific positions. Methoxy groups (electron-donating) increase ring reactivity, as seen in 2,5-Dimethoxyphenethylamine , which exhibits serotonin receptor binding .

Q & A

Q. What analytical techniques are recommended for detecting 2,5-Dichlorophenoxyamine in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting trace amounts of this compound and its metabolites in biological matrices. Urine is optimal for preliminary screening due to its wide detection window, while plasma or blood is suitable for assessing acute exposure. LC-MS/MS offers high sensitivity, with limits of quantification (LOQs) ranging from 1.0 to 20.0 ng/mL, and can address challenges like thermal degradation observed in structurally related compounds . Method validation must include specificity, matrix effects, and stability assessments under varying storage conditions.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Mandatory personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work should be conducted in a fume hood to avoid inhalation. Waste must be segregated and disposed of via certified hazardous waste management services. Contaminated surfaces require decontamination with ethanol or isopropanol. These protocols align with safety data sheets for structurally similar chlorinated amines, which highlight acute toxicity risks .

Q. How can researchers confirm the structural identity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are essential for structural elucidation. For example, HRMS can differentiate isotopic patterns of chlorine atoms (Cl² vs. Cl³), while NMR provides positional information about substituents on the aromatic ring. Cross-referencing with databases like PubChem (using InChI keys or SMILES notations) ensures accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound metabolites?

Discrepancies often arise from differences in analytical methodologies or metabolite stability. A tiered approach is recommended:

  • Validate methods using isotopically labeled internal standards to correct for matrix effects.
  • Perform stability studies under varying pH and temperature conditions to identify degradation pathways.
  • Cross-validate results with orthogonal techniques (e.g., gas chromatography-MS vs. LC-MS/MS) .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

Key steps include:

  • Regioselective chlorination : Use Lewis acid catalysts (e.g., FeCl₃) to direct substitution at the 2- and 5-positions.
  • Amine functionalization : Protect reactive amine groups with tert-butoxycarbonyl (Boc) to prevent side reactions.
  • Purification : Employ flash chromatography with gradients of ethyl acetate/hexane to isolate intermediates. Yield improvements (≥70%) are achievable by optimizing reaction time and temperature .

Q. How does this compound interact with monoamine oxidase (MAO) enzymes, and what are implications for neurotoxicity studies?

Preliminary data from structurally analogous 2C-series phenethylamines suggest competitive inhibition of MAO-A/B isoforms, potentially altering neurotransmitter catabolism. To assess neurotoxic effects:

  • Conduct in vitro assays using human recombinant MAO enzymes.
  • Measure changes in serotonin/dopamine levels via microdialysis in rodent models.
  • Correlate findings with oxidative stress markers (e.g., lipid peroxidation) to evaluate mechanistic pathways .

Q. What are the challenges in developing multi-residue analytical methods for this compound and its analogs?

Challenges include:

  • Co-elution of isomers : Use ultra-high-performance LC (UHPLC) with sub-2µm particles for better resolution.
  • Ion suppression : Employ post-column infusion to identify matrix interferences.
  • Cross-reactivity : Validate antibody-based assays (e.g., ELISA) against LC-MS/MS to ensure specificity .

Methodological Considerations Table

Aspect Recommendation Key References
Detection LC-MS/MS with electrospray ionization (ESI+); LOQ ≤5 ng/mL
Structural Analysis ¹H/¹³C NMR, HRMS (Q-TOF), and FT-IR for functional group confirmation
Toxicity Screening In vitro MAO inhibition assays; in vivo microdialysis for neurotransmitter dynamics
Synthesis Optimization Boc protection, FeCl₃ catalysis, and gradient flash chromatography

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